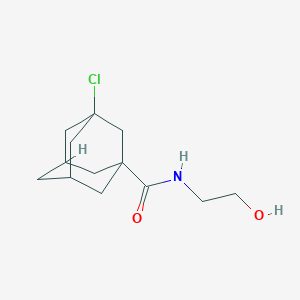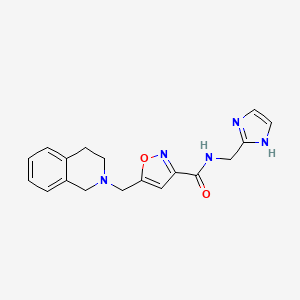![molecular formula C19H25N3 B4974393 N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine, also known as BCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPM is a potent and selective inhibitor of the protein kinase C (PKC) family, which has been implicated in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is a potent and selective inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in a wide range of cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine depend on the specific cellular context in which it is used. In cancer cells, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit cell growth and induce apoptosis. In the brain, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to impair synaptic plasticity and memory formation. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit the release of insulin from pancreatic beta cells.
实验室实验的优点和局限性
One advantage of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine in lab experiments is its high potency and selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. However, one limitation of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to investigate the role of PKC in a wider range of cellular processes. Additionally, there is interest in investigating the use of PKC inhibitors as potential therapeutics for cancer and other diseases. Finally, there is interest in investigating the role of PKC in other physiological processes, such as inflammation and immune function.
合成方法
The synthesis of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine involves a multi-step process that begins with the reaction of 2-methylpyridine with benzyl chloride to form N-benzyl-2-methylpyridin-3-amine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-benzyl-3-[(cyclopentylamino)methyl]-2-methylpyridinamine. Finally, the methyl group on the pyridine nitrogen is methylated using methyl iodide to form the final product, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine.
科学研究应用
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used extensively in scientific research to investigate the role of PKC in various cellular processes. For example, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to study the effects of PKC inhibition on cancer cell growth and apoptosis. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to investigate the role of PKC in synaptic plasticity and memory formation in the brain.
属性
IUPAC Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-22(15-16-8-3-2-4-9-16)19-17(10-7-13-20-19)14-21-18-11-5-6-12-18/h2-4,7-10,13,18,21H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHEBXVVPFZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)